molecular formula C10H13FO2S B6286499 (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane CAS No. 2643367-66-0

(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane

Cat. No. B6286499
CAS RN: 2643367-66-0
M. Wt: 216.27 g/mol
InChI Key: YWLKIFASAKPAKZ-UHFFFAOYSA-N
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Description

“(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane” is a chemical compound with the CAS Number: 210350-60-0 . It has a molecular weight of 202.25 . The compound is stored at a temperature of 2-8°C and is in liquid form .


Molecular Structure Analysis

The molecular structures of similar compounds have been confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds were measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures optimized by density functional theory (DFT) were found to be consistent with the crystal structures determined by single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density are not available in the resources.

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

2-fluoro-3-(methoxymethoxy)-1-methyl-4-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2S/c1-7-4-5-8(14-3)10(9(7)11)13-6-12-2/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLKIFASAKPAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)SC)OCOC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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